molecular formula C12H11ClO B1493943 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one CAS No. 928264-57-7

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one

Cat. No.: B1493943
CAS No.: 928264-57-7
M. Wt: 206.67 g/mol
InChI Key: JPWHQTRJTXBIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one is a chemical building block of interest in organic and medicinal chemistry research. It belongs to the class of α,β-unsaturated carbonyl compounds, specifically characterized by a cyclopropyl ketone fused to a chlorophenyl-substituted propenone system . This combination of functional groups creates a versatile scaffold for chemical synthesis. The cyclopropyl ring introduces significant ring strain, which can influence the reactivity of the adjacent ketone and lead to unique reaction pathways . The α,β-unsaturated carbonyl moiety acts as a classic Michael acceptor, making the compound highly susceptible to nucleophilic attack at the β-carbon . This reactivity is a cornerstone of its utility, enabling researchers to use it as a precursor for constructing more complex molecular architectures. Its primary research application lies in its role as a key synthetic intermediate for the development of various heterocyclic systems. Compounds with similar structural features, such as halogenated cyclopropyl enones, are frequently employed in the synthesis of biologically active molecules and are the subject of ongoing research in areas like catalytic cycloaddition reactions and natural product synthesis . Researchers value this compound for exploring structure-activity relationships and developing novel synthetic methodologies. Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHQTRJTXBIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738512
Record name 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928264-57-7
Record name 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one, commonly referred to as a cyclopropyl chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropyl group attached to an enone moiety, which is further substituted with a chlorophenyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties:

Antimicrobial Activity

Several studies have reported that derivatives of cyclopropyl chalcones exhibit significant antimicrobial activity. For instance, research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
HeLa (Cervical)20Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Case Studies

A notable case study involved the evaluation of the compound's effect on inflammation in a murine model. Mice treated with this compound showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
  • Cell Signaling Modulation : It can modulate signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallography: The dichlorophenyl analog () crystallizes in a monoclinic system, with packing influenced by halogen interactions. Similar analysis for the target compound could reveal steric effects of the cyclopropyl group .
  • Hydrogen Bonding: The hydroxyl group in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms O–H···O bonds, a pattern generalizable to other phenolic enones .
  • Limitations : Direct experimental data (e.g., melting points, solubility) for the target compound are absent, necessitating extrapolation from analogs.

Preparation Methods

Base-Promoted Alkylation of Ketones with Allylic Bromides

A representative method adapted from Royal Society of Chemistry supporting information involves:

  • Starting materials: Isobutyrophenone or benzoylcyclobutane derivatives
  • Base: Potassium tert-butoxide (1.5 equivalents)
  • Solvent: tert-Butyl alcohol (3 mL/mmol)
  • Conditions: Reflux for 10 minutes before dropwise addition of allyl bromide or (3-bromoprop-1-en-2-yl)benzene (1.2 equivalents)
  • Workup: After reaction completion (monitored by TLC), aqueous quenching, extraction with ethyl acetate, drying over MgSO4, filtration, and concentration under reduced pressure
  • Purification: Column chromatography to isolate the crude product

This method yields γ,δ-unsaturated ketones which can be further transformed into the target enone compounds.

Synthesis of (E)-(3-Bromoprop-1-en-1-yl)cyclopropane Intermediate

  • Starting from (E)-3-cyclopropylprop-2-en-1-ol (15 mmol)
  • Reacted with phosphorus tribromide (PBr3, 1.6 equivalents) in diethyl ether at 0 °C
  • Stirred for 3 hours to convert the alcohol into the corresponding bromide
  • Workup involves quenching with ice-water, extraction with diethyl ether, and concentration under vacuum
  • The bromide is unstable and used immediately for subsequent steps

Final Enone Formation via Wittig-Type Olefination

  • The bromide intermediate is subjected to nucleophilic substitution or Wittig-type reaction with a phosphonate or ylide reagent derived from 2-chlorophenyl precursors
  • Reaction conditions typically involve mild temperatures (0–40 °C), inert atmosphere (N2), and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
  • Acidic or basic hydrolysis steps may be employed to convert intermediates to the final enone
  • Purification by flash chromatography yields 3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one with yields around 30% over three steps

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base Potassium tert-butoxide (1.5 equiv) Strong base for deprotonation
Solvent tert-Butyl alcohol, THF, DCM Solvent choice affects reaction rate
Temperature 0 °C to reflux (varies by step) Lower temps for bromide formation; reflux for alkylation
Reaction Time 10 min to several hours Monitored by TLC
Workup Aqueous quench, extraction, drying Standard organic extraction techniques
Purification Flash chromatography Silica gel, gradient elution
Yield ~30% over multiple steps Multi-step synthesis reduces overall yield

Optimization of solvent, temperature, and reaction time can improve yield and purity. Industrial scale synthesis may employ continuous flow reactors to enhance efficiency and reproducibility.

Alternative Synthetic Routes and Related Methods

  • Use of α-alkoxy p-chlorobenzyl phosphonates as intermediates for preparing chlorophenyl cyclopropyl ketones under mild acidic hydrolysis conditions (0–40 °C).
  • One-pot cyclopropanation methods using sulfur ylides and trifluoromethyl alkenes, although more relevant to trifluoromethyl-substituted cyclopropanes, suggest potential for adaptation to chlorophenyl systems.
  • Industrially relevant processes for related cyclopropyl ketones involve selective crystallization and purification techniques to control polymorphism and improve product stability.

Summary of Key Research Findings

  • The preparation of this compound relies on multi-step synthesis involving cyclopropyl-substituted allylic bromides and chlorophenyl phosphonate derivatives.
  • Base-promoted alkylation followed by bromide formation and Wittig-type olefination are central steps.
  • Reaction conditions are mild to moderate temperatures with strong bases and inert solvents.
  • Yields are moderate (~30%) over three steps, with purification by chromatography.
  • Literature and patent sources provide detailed protocols and variations, enabling reproducible synthesis and potential scale-up.

Representative Reaction Scheme (Simplified)

  • Base-Promoted Alkylation:

    $$ \text{Isobutyrophenone} + \text{Potassium tert-butoxide} \xrightarrow[\text{reflux}]{\text{t-BuOH}} \text{Enolate intermediate} $$

  • Allylic Bromide Addition:

    $$ \text{Enolate intermediate} + (E)-3\text{-bromoprop-1-en-1-yl cyclopropane} \rightarrow \text{γ,δ-unsaturated ketone} $$

  • Wittig-type Olefination and Hydrolysis:

    $$ \text{γ,δ-unsaturated ketone} + \text{Phosphonate derivative} \xrightarrow[\text{acid/base}]{\text{THF/DCM}} \text{this compound} $$

Q & A

Q. What statistical methods validate structural assignments in conflicting XRD studies?

  • Approach :
  • Apply Rietveld refinement to compare experimental and simulated diffraction patterns (R-factor <5%) .
  • Cross-reference with CSD (Cambridge Structural Database) entries for similar enones .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one

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